molecular formula C27H41N3O14 B8116325 Mal-propionylamido-PEG7-NHS acetate

Mal-propionylamido-PEG7-NHS acetate

Cat. No.: B8116325
M. Wt: 631.6 g/mol
InChI Key: UIOOHTIEEISHMY-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG7-NHS acetate is a polyethylene glycol (PEG) derivative that features a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable amide bonds with primary amines and thiol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG7-NHS acetate typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG7-NHS acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG7-NHS acetate involves the formation of stable covalent bonds with target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the precise conjugation of biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-propionylamido-PEG7-NHS acetate is unique due to its specific combination of a maleimide group and an NHS ester, which allows for versatile conjugation with both amines and thiols. This dual reactivity makes it highly valuable in bioconjugation and drug delivery applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O14/c31-22(5-7-29-23(32)1-2-24(29)33)28-6-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-27(36)44-30-25(34)3-4-26(30)35/h1-2H,3-21H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOHTIEEISHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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